N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
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Description
Scientific Research Applications
Chemical Characterization and Properties
Synthesis and Characterization : A novel thiourea derivative of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide and its transition metal complexes have been synthesized and characterized. These complexes were studied using elemental analysis, FTIR, and 1H-NMR techniques. Their thermal decomposition and electrochemical behavior were also investigated (Yeşilkaynak, 2016).
Crystal Structure Analysis : The crystal structure of this compound has been determined through single-crystal X-ray diffraction, providing insights into its molecular arrangement and properties (Zong & Wang, 2009).
Potential Biological and Pharmaceutical Applications
Antioxidant Activities : Transition metal complexes of this compound have been screened for their antioxidant activities, measured using DPPH and ABTS assays. These studies indicate potential biological activities of the compound and its complexes (Yeşilkaynak et al., 2017).
Anticancer Activities : In addition to antioxidant properties, these complexes have been evaluated for their antitumor activity, specifically in MCF-7 breast cancer cells, through MTT assay. This suggests their potential in cancer treatment research (Yeşilkaynak et al., 2017).
Other Applications
- Radiochemical Synthesis : this compound derivatives have been used in the automated radiochemical synthesis of [(18)F]FBEM. This compound serves as a prosthetic group for radiolabeling free sulfhydryl groups of peptides and proteins, indicating its utility in radiochemical studies (Kiesewetter et al., 2011).
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3OS/c14-11-10(2-1-7-16-11)17-13(20)18-12(19)8-3-5-9(15)6-4-8/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWPGAHESDWAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324687 |
Source
|
Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49815834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866014-31-5 |
Source
|
Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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